2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride
Description
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole ring substituted with an ethyl group at the 1-position and an amino-acetophenone moiety at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C6H11ClN4O |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-amino-1-(1-ethyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c1-2-10-4-5(8-9-10)6(11)3-7;/h4H,2-3,7H2,1H3;1H |
InChI Key |
LZBSESKEZZFFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring system is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click chemistry," which is a highly regioselective and efficient method.
Step 1: Preparation of Azide and Alkyne Precursors
- The azide precursor is often synthesized from a halogenated ethyl derivative through nucleophilic substitution with sodium azide.
- The alkyne derivative can be an ethyl-substituted terminal alkyne.
Step 2: CuAAC Reaction
- The azide and alkyne are reacted in the presence of copper(I) iodide and a base such as triethylamine in an organic solvent like acetonitrile at room temperature.
- This reaction yields the 1,4-disubstituted 1,2,3-triazole ring with high yield (typically 76–82%) and regioselectivity.
Formation of Hydrochloride Salt
- The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent to improve stability and handling.
Detailed Preparation Protocol (Literature-Based)
Alternative Synthesis of 1-Amino-1,2,3-Triazole Intermediate
A key intermediate, 1-amino-1,2,3-triazole, can be synthesized via cyclization of glyoxal bishydrazone with aqueous hydrogen peroxide in the presence of transition metal oxides such as manganese dioxide.
Spectroscopic and Analytical Characterization
-
- ^1H NMR signals characteristic of triazole proton appear near δ 8.0 ppm.
- Ethyl substituent protons and aminoacetamide protons show distinct multiplets and singlets.
- ^13C NMR confirms the carbonyl and triazole carbons.
-
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the target compound.
-
- Chromatographic techniques (flash chromatography) are used for purification.
- Melting point and IR spectroscopy provide additional confirmation.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azide formation | NaN3 | DMF | 70 | 3 | 78 | Nucleophilic substitution |
| CuAAC cycloaddition | CuI, Et3N | MeCN | 25 | 3 | 76–82 | Regioselective triazole formation |
| Ester hydrolysis | NaOH (aq) | H2O | RT | 1–2 | Quantitative | Converts ester to acid |
| Amidation | NH3 (aq) | H2O | RT | 2 | High | Forms aminoacetamide |
| Dehydration | TFAA | DCM | 0 | 5 | High | Finalizes ethanone structure |
| Salt formation | HCl | Et2O or MeOH | RT | 1 | Quantitative | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in the development of new drugs. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to the stability and reactivity of the triazole ring.
Mechanism of Action
The mechanism of action of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data: Limited evidence exists on the target compound’s bioactivity. Predictions are based on structural analogs like bk-2C-B .
- Synthetic Optimization : Further studies are needed to compare yields and purity with analogs (e.g., 86% yield for the oxime derivative ).
Biological Activity
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing available research findings and case studies.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C₆H₁₂N₄
- SMILES Notation : CCN1C=C(N=N1)CCN
Biological Activity Overview
The biological activities of triazole compounds are often attributed to their ability to interact with various biological targets. The specific activities of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride have been explored in several studies.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar triazole structures have demonstrated effectiveness against various bacterial strains. A study indicated that triazoles can inhibit bacterial growth through interference with cell wall synthesis and protein function . However, specific data on the antimicrobial efficacy of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride remains limited.
Anticancer Activity
Research has highlighted the potential of triazole derivatives in cancer treatment. A related study found that certain triazole compounds exhibited cytotoxic effects against cancer cell lines such as HT29 and Jurkat . The mechanism often involves apoptosis induction and cell cycle arrest. While direct studies on 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride are scarce, its structural similarity to known active triazoles suggests potential anticancer activity.
Case Studies and Research Findings
Several studies have investigated triazole derivatives' structure–activity relationships (SAR), which can provide insights into the expected biological activity of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride:
These findings suggest that modifications in the triazole ring can significantly influence biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of triazole-containing compounds often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing the 1,2,3-triazole core. For example, terminal alkynes can react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts like CuBr or CuSO₄/sodium ascorbate . Post-cycloaddition, the amino-ketone moiety can be introduced via nucleophilic substitution or condensation reactions. Key parameters include:
- Catalyst optimization : Excess Cu(I) may lead to side reactions; stoichiometric control is critical.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to avoid byproducts .
- Workup : Acidic or basic extraction removes unreacted reagents, and recrystallization (e.g., ethanol/water) improves purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethyl/amino-ketone substituents. DEPT-135 distinguishes CH₂ and CH₃ groups in the ethyl chain .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for validating stereochemistry. For example, the triazole N–N bond length typically ranges from 1.31–1.34 Å, confirming aromaticity .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl from the hydrochloride salt) .
Q. What strategies are effective for improving solubility and stability during biological assays?
Methodological Answer:
- Solvent systems : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) to prevent precipitation. For in vitro studies, PBS (pH 7.4) with 0.1% Tween-80 enhances dispersion .
- Stability monitoring : Conduct LC-MS at intervals (0, 24, 48 hours) under assay conditions (37°C) to detect degradation. Hydrolytic instability of the ketone group may require storage at −20°C under nitrogen .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Discrepancies in bond angles or torsion angles often arise from poor data resolution or incorrect space group assignment. To address this:
- Data collection : Use high-resolution synchrotron radiation (≤0.8 Å) and multi-scan corrections for absorption .
- Refinement in SHELXL : Apply TWIN and BASF commands for twinned crystals. For example, a BASF value >0.5 indicates significant twinning requiring Hamiltonian refinement .
- Validation tools : Check R-factor gaps (ΔR > 5% suggests overfitting) and Platon’s ADDSYM to detect missed symmetry .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
Methodological Answer:
- Substitution at the ethylamino group : The primary amine undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃. Steric hindrance from the triazole ring slows reaction rates, requiring elevated temperatures (50–60°C) .
- Oxidation of the ketone : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the ketone to a carboxylic acid. Monitoring by FT-IR (loss of C=O stretch at ~1700 cm⁻¹) confirms progression .
- DFT calculations : Optimize transition states (e.g., Gaussian09 with B3LYP/6-31G*) to rationalize regioselectivity in triazole functionalization .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?
Methodological Answer: Comparative studies using analogs reveal:
- Hydrophobicity : Ethyl groups (logP ~1.2) enhance membrane permeability compared to methyl (logP ~0.5), measured via PAMPA assays .
- Binding affinity : Molecular docking (AutoDock Vina) shows ethyl substituents improve van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms).
- Activity trends : In antimicrobial assays, ethyl derivatives exhibit lower MIC values (e.g., 8 µg/mL vs. 32 µg/mL for methyl) against S. aureus due to improved target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
